molecular formula C30H28BrN5 B11218771 7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218771
M. Wt: 538.5 g/mol
InChI Key: JEUFFACBZORQHE-UHFFFAOYSA-N
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Description

4-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromophenyl and phenyl groups through palladium-catalyzed cross-coupling reactions. The final step involves the attachment of the piperazine moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cross-coupling steps and the development of more efficient catalysts to minimize by-products and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of proteins with high specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE
  • **4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE

Uniqueness

The uniqueness of 4-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(4-METHYLPHENYL)PIPERAZINE lies in its bromophenyl group, which can participate in specific halogen bonding interactions, enhancing its binding affinity and specificity for certain molecular targets compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C30H28BrN5

Molecular Weight

538.5 g/mol

IUPAC Name

7-(4-bromophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H28BrN5/c1-21-8-12-25(13-9-21)35-17-16-34(18-22(35)2)29-28-27(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)26-14-10-24(31)11-15-26/h3-15,19-20,22H,16-18H2,1-2H3

InChI Key

JEUFFACBZORQHE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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